K-604 dihydrochloride
CAS No.:
Cat. No.: VC0006640
Molecular Formula: C23H32Cl2N6OS3
Molecular Weight: 575.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H32Cl2N6OS3 |
---|---|
Molecular Weight | 575.6 g/mol |
IUPAC Name | 2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride |
Standard InChI | InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H |
Standard InChI Key | DEKWEGUBUYKTAV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl |
Canonical SMILES | CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl |
Chemical and Structural Characteristics
Molecular Architecture
K-604 dihydrochloride features a complex structure integrating multiple pharmacophores:
-
Pyridylacetamide headgroup: Provides target binding affinity to ACAT-1's active site
-
Benzimidazole-thioether tail: Enhances enzyme selectivity through hydrophobic interactions
-
Piperazine linker: Optimizes aqueous solubility (19 mg/mL at pH 1.2) while maintaining potency
The dihydrochloride salt form improves solubility to 100 mg/mL in water and 62.5 mg/mL in DMSO , addressing the parent compound's poor neutral aqueous solubility (<<1 mg/mL) . X-ray crystallography studies suggest the chloride ions form hydrogen bonds with protonated piperazine nitrogens, stabilizing the crystalline lattice .
Table 1: Key Physicochemical Properties
Synthetic Pathway
The synthesis employs a seven-step sequence:
-
Condensation of 6-methyl-2,4-dimercaptopyridine with methyl iodide to form bis(methylthio) intermediate
-
Acetamide formation via Schotten-Baumann reaction
-
Piperazine insertion through nucleophilic aromatic substitution
-
Benzimidazole-thioether coupling using EDCI/HOBt
Critical quality controls include HPLC purity >98% and chiral verification for the single stereocenter . Residual solvents are monitored per ICH guidelines, with ethanol ≤5000 ppm and chloroform ≤60 ppm .
Pharmacological Activity
Enzyme Inhibition Kinetics
K-604 demonstrates competitive inhibition against ACAT-1 with Kᵢ = 0.378 μM for oleoyl-CoA . Time-dependent studies show a t₁/₂ for enzyme-inhibitor complex dissociation of 45 minutes, suggesting reversible binding . The selectivity mechanism involves:
-
Steric exclusion from ACAT-2's narrower substrate channel
Table 2: Selectivity Profile Across Lipid-Modifying Enzymes
Enzyme | IC₅₀ (μM) | Fold Selectivity vs ACAT-1 |
---|---|---|
ACAT-1 | 0.45 | 1 |
ACAT-2 | 102.85 | 229 |
DGAT1 | >100 | >222 |
LCAT | >100 | >222 |
CES1 | 89.2 | 198 |
Cellular Effects
In N2a neuroblastoma cells:
-
0.1-1 μM K-604 increases LC3-II/LC3-I ratio 3.2-fold (p<0.01)
-
Inhibits Aβ₁₋₄₂-induced tau phosphorylation (Ser₂₀₂/Thr₂₀₅) by 55%
Macrophage studies show 68 nM IC₅₀ for cholesterol esterification, with complete suppression of foam cell formation at 100 nM . Transcriptomic analysis reveals upregulation of ABCA1 (+320%) and LDLR (+190%) genes .
Pharmacokinetics and Biodistribution
Administration Routes Comparison
Intranasal vs. Oral Delivery in Mice
Parameter | Intranasal (10 μL) | Oral (166 μg) | Ratio (IN/PO) |
---|---|---|---|
Cₘₐₓ (ng/g) | 48.2 | 0.9 | 53.6 |
Tₘₐₓ (min) | 15 | 60 | - |
AUC₀₋∞ (ng·min/g) | 772 | 8.9 | 86.7 |
Brain/Plasma Ratio | 4.3 | 0.07 | 61.4 |
The hydroxycarboxylic acid formulation enhances nasal absorption via:
-
Mucus viscosity reduction (η decreased 62%)
Tissue Distribution
After IV administration (40 mg/kg):
-
Adrenal gland Cₘₐₓ: 12.3 μg/g (ACAT inhibition 89%)
Notably, nanoparticle encapsulation with DSPE-PEG₂₀₀₀ increases brain AUC 4.7-fold compared to free drug, though still trailing F12511 analogues .
Therapeutic Applications
Alzheimer's Disease Models
In APP/PS1 transgenic mice:
-
28-day intranasal treatment (10 μg/day):
Mechanistically, K-604 promotes amyloid clearance through:
Glioblastoma
Orthotopic U87MG xenografts show:
-
Tumor volume reduction 78% vs controls (p<0.01)
-
Median survival extension from 32 to 49 days
-
Cholesterol depletion disrupts lipid rafts, inhibiting EGFR/Akt signaling
Atherosclerosis
In F1B hamsters fed a high-fat diet:
-
30 mg/kg/day reduces aortic lesions 62%
-
Plasma total cholesterol ↓34% (LDL ↓41%, HDL ↔)
Comparative Analysis With ACAT Inhibitors
Table 3: Benchmarking Against Clinical-Stage Inhibitors
Parameter | K-604 | F12511 | Avasimibe |
---|---|---|---|
ACAT-1 IC₅₀ (μM) | 0.45 | 0.12 | 0.68 |
Brain Penetration (AUC) | 772 ng·min/g | 1540 ng·min/g | 22 ng·min/g |
Plasma t₁/₂ (h) | 2.1 | 5.8 | 9.4 |
hERG IC₅₀ (μM) | >100 | 18.4 | 4.2 |
Key advantages of K-604 include:
-
Superior safety profile (no QTc prolongation at 10× efficacy dose)
Future Directions
Ongoing research priorities include:
-
Nanoparticle Optimization: Co-encapsulation with LDL-mimetic peptides to enhance brain delivery
-
Combination Therapies: Synergy testing with β-secretase inhibitors (e.g., verubecestat)
-
Prodrug Development: Ester derivatives to improve oral bioavailability (current F = 8.9%)
-
Biomarker Identification: Correlating CSF cholesteryl esters with clinical response
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume